

# Unmasking the Purity of Losartan: A Comparative Analysis of Impurity Profiles Across Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Losartan impurity 21-d4

Cat. No.: B12415236 Get Quote

A deep dive into the impurity profiles of Losartan drug products from various manufacturers reveals notable differences, particularly concerning nitrosamine and other process-related impurities. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these impurities, supported by experimental data and detailed methodologies, to shed light on the quality and consistency of Losartan products available on the market.

Losartan, a widely prescribed angiotensin II receptor blocker for the management of hypertension, has come under intense scrutiny in recent years due to the discovery of potentially carcinogenic nitrosamine impurities in some drug products. This has led to widespread recalls and heightened regulatory oversight. Understanding the impurity profiles of Losartan from different manufacturers is crucial for ensuring drug safety and efficacy.

# **Comparative Analysis of Impurity Levels**

The following table summarizes findings from various sources regarding the levels of common impurities found in Losartan drug products. It is important to note that impurity levels can vary between different batches from the same manufacturer.



| Manufacturer/Sour                                                  | Impurity                                             | Observed<br>Level/Result                                                                               | Regulatory<br>Limit/Guidance                                                                                                                                                        |
|--------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hetero Labs<br>(distributor Camber<br>Pharmaceuticals)             | N-Nitroso-N-methyl-4-<br>aminobutyric acid<br>(NMBA) | Levels higher than the FDA's interim acceptable intake limits were detected in recalled lots.[1][2][3] | FDA Interim Acceptable Intake Limit: 0.96 ppm.[5][6] To prevent shortages, the FDA has temporarily allowed distribution of lots with NMBA levels below 9.82 ppm.[5][6]              |
| Sandoz (API from<br>Zhejiang Huahai<br>Pharmaceutical)             | N-nitrosodiethylamine<br>(NDEA)                      | A recalled lot was found to contain trace amounts of NDEA.[2]                                          | FDA Interim Acceptable Intake Limit for NDEA is 0.27 ppm (not explicitly stated in the provided search results for Losartan specifically, but is a general limit for nitrosamines). |
| Torrent Pharmaceuticals (API from Hetero Labs)                     | N-Nitroso-N-methyl-4-<br>aminobutyric acid<br>(NMBA) | Recalled lots tested positive for NMBA above 9.82 ppm.[5]                                              | FDA Interim Acceptable Intake Limit: 0.96 ppm.[5][6]                                                                                                                                |
| Teva Pharmaceuticals<br>(API from Hetero<br>Labs)                  | N-Nitroso-N-methyl-4-<br>aminobutyric acid<br>(NMBA) | Recalled lots tested<br>positive for NMBA<br>above 9.82 parts per<br>million.[5]                       | FDA Interim Acceptable Intake Limit: 0.96 ppm.[5][6]                                                                                                                                |
| Vivimed Life Sciences<br>(distributor Heritage<br>Pharmaceuticals) | N-Nitroso-N-methyl-4-<br>aminobutyric acid<br>(NMBA) | Recalled lots tested<br>positive for NMBA<br>above 9.82 parts per<br>million.[5]                       | FDA Interim Acceptable Intake Limit: 0.96 ppm.[5][6]                                                                                                                                |
| Generic vs. Brand<br>Name (Cozaar®)<br>Study                       | Organic Impurities                                   | Organic impurities were not detected in any of the tested                                              | USP monograph<br>limits: Individual<br>impurities: NMT 0.2%,                                                                                                                        |



|                                              |                                                                              | products (four generic, one brand name).                                                                                                                | Total impurities: NMT 0.5%.[7]                                           |
|----------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Generic vs. Brand<br>Name (Cozaar®)<br>Study | Elemental Impurities<br>(Cr, Ni, Cu, As)                                     | Detected in some products, but all were within the limits established by the USP monograph.                                                             | USP <233> Elemental<br>Impurities.                                       |
| Study of Laboratory<br>Batches               | Positional Dimers of<br>Losartan                                             | Detected at a level of approximately 0.5% in some batches.[8]                                                                                           | Not specified, but<br>would fall under total<br>organic impurity limits. |
| Study of German<br>Marketed Tablets          | Losartan Azide and<br>other related<br>compounds (Impurity<br>F, J, K, L, M) | Detected in a study of<br>35 Losartan drug<br>products. Differences<br>in impurity profiles<br>were observed<br>between products<br>from 2018 and 2022. | Not specified.                                                           |

# **Experimental Protocols**

The detection and quantification of impurities in Losartan drug products rely on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited.

## **Analysis of Nitrosamine Impurities by UPLC-MS/MS**

This method is highly sensitive and specific for the detection of nitrosamine impurities at trace levels.

- Instrumentation: ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.[10]
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[10]
- Column: Atlantis Premier BEH C18 AX Column.[10]



- Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
- Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of specific nitrosamines like NDMA, NDEA, and NMBA.[10]
- Sample Preparation:
  - Weigh and dissolve the Losartan drug substance or crushed tablets in a suitable solvent (e.g., methanol).
  - $\circ$  The solution is then centrifuged, and the supernatant is filtered through a 0.22  $\mu$ m filter before injection into the UPLC-MS/MS system.[10]
- Quantification: The concentration of each nitrosamine impurity is determined by comparing
  its peak area to that of a corresponding isotope-labeled internal standard. The method
  should be validated for linearity, accuracy, and precision, with a limit of quantitation (LOQ) at
  or below 0.03 ppm.[11]

# Analysis of Organic Impurities by HPLC-UV (USP Method)

This is a standard method for the quantification of known and unknown organic impurities in Losartan Potassium.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: 4.0-mm × 25-cm; packing L1 (e.g., C18).[7]
- Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solution A) and acetonitrile (Solution B).[7]
  - Gradient Program:
    - Time 0 min: 75% A, 25% B
    - Time 25 min: 10% A, 90% B



■ Time 35 min: 10% A, 90% B

■ Time 45 min: 75% A, 25% B

■ Time 50 min: 75% A, 25% B[7]

• Flow Rate: 1 mL/min.[7]

Detection: UV at 220 nm.[7]

Sample Preparation:

- Prepare a sample solution of Losartan Potassium in methanol at a concentration of 0.3 mg/mL.[7]
- Acceptance Criteria (as per USP):

Individual impurities: Not more than 0.2%.[7]

• Total impurities: Not more than 0.5%.[7]

# **Visualizing Key Processes**

To better understand the context of Losartan's function and the analysis of its impurities, the following diagrams illustrate the drug's signaling pathway and a typical experimental workflow for impurity analysis.





#### Click to download full resolution via product page

Caption: Losartan's mechanism of action via the Renin-Angiotensin System.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FDA provides update on its ongoing investigation into ARB drug products; reports on finding of a new nitrosamine impurity in certain lots of losartan and product recall | FDA [fda.gov]
- 2. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 3. FDA Updates Sartan Recalls; Finds New Impurity [medscape.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan) | FDA [fda.gov]
- 6. FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients | tctmd.com [tctmd.com]
- 7. uspnf.com [uspnf.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Unmasking the Purity of Losartan: A Comparative Analysis of Impurity Profiles Across Manufacturers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415236#comparison-of-impurity-profiles-in-losartan-drug-products-from-different-manufacturers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com